
3-(3,5-Dimethylbenzoyl)-4-methylpyridine
Übersicht
Beschreibung
“3-(3,5-Dimethylbenzoyl)-4-methylpyridine” seems to be a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a 3,5-dimethylbenzoyl group and a methyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, cellulose tris(3,5-dimethylbenzoate), was synthesized by coating silica gel with cellulose and then derivatizing it with 3,5-dimethylbenzoyl chloride .
Wissenschaftliche Forschungsanwendungen
Electroluminescent Properties and Structural Characterization
Mono-cyclometalated Pt(II) complexes bearing ligands related to the 3,5-dimethylbenzoyl-4-methylpyridine structure have been synthesized and characterized for their structural and electroluminescent properties. These complexes show potential applications in the development of new materials for optoelectronic devices due to their unique π−π stacking and Pt−Pt distances, which are greater than those found in classical systems (Ionkin, Marshall, & Wang, 2005).
Corrosion Inhibition
A theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, which are structurally similar to 3-(3,5-Dimethylbenzoyl)-4-methylpyridine, demonstrated their potential activity as corrosion inhibitors. The study provides insights into the inhibition efficiencies and reactive sites of these compounds, which could be beneficial for developing new corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006).
DNA-Binding Behaviors of Complexes
Research on polypyridyl Ru(II) complexes, incorporating ligands related to this compound, explored their binding to calf thymus DNA. The ancillary ligands in these complexes significantly affect their spectral properties and DNA-binding behaviors, making them candidates for biochemical applications and as tools in molecular biology (Xu, Zheng, Deng, Lin, Zhang, & Ji, 2003).
Antioxidant, Antitumor, and Antimicrobial Activities
A study on the microwave-assisted synthesis of pyrazolopyridines, which are related to the structure of interest, revealed their significant antioxidant, antitumor, and antimicrobial activities. Such compounds, including this compound, could be explored further for their therapeutic potentials (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Multicomponent Crystals and Charge-Transfer Interactions
The creation of ternary multicomponent crystals utilizing charge-transfer interactions, involving compounds structurally related to this compound, has been reported. These studies contribute to the understanding of crystal engineering and the development of materials with tailored properties (Seaton, Blagden, Munshi, & Scowen, 2013).
Wirkmechanismus
Target of Action
A structurally similar compound, a derivative of 4- (3- (3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2h)-one, has been reported to inhibitBRD4 . BRD4 is a protein that plays a crucial role in the progression of various cancers, including breast cancer .
Mode of Action
The structurally similar compound mentioned above inhibits brd4, which could lead to the suppression of cancer cell proliferation .
Biochemical Pathways
Brd4, the target of the structurally similar compound, is involved in several cellular processes, including cell cycle progression, transcriptional regulation, and dna damage response .
Result of Action
The structurally similar compound has been shown to inhibit cell migration and colony formation, induce dna damage, and arrest the cell cycle at the g1 phase in mcf-7 cells .
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-11(2)8-13(7-10)15(17)14-9-16-5-4-12(14)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNZOXIYIIHPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225765 | |
| Record name | (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-90-3 | |
| Record name | (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



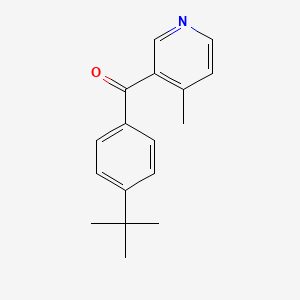
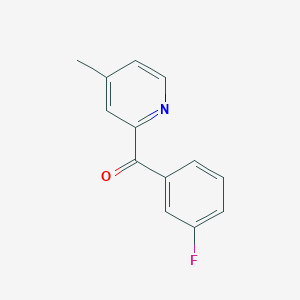


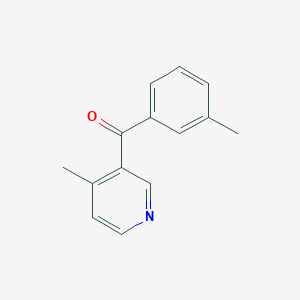

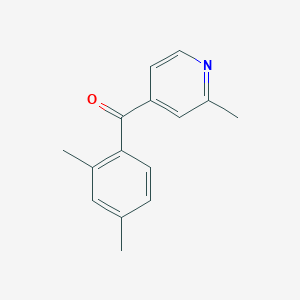

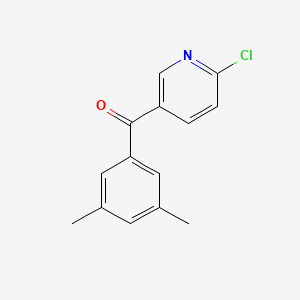
![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)



